molecular formula C14H13N5O5S2 B193777 Cefdinir CAS No. 178601-88-2

Cefdinir

Katalognummer: B193777
CAS-Nummer: 178601-88-2
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: RTXOFQZKPXMALH-RWFJUVPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin, a ketoxime and a member of 1,3-thiazoles.
Cefdinir, also known as Omnicef, is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class. It has been proven to be effective for the treatment of common bacterial infections in the ear, sinus, throat, lungs, and skin. This compound was approved by the FDA in 1997 to treat a variety of mild to moderate infections and was initially marketed by Abbvie. Because of its chemical structure, it is effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes.
This compound is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. This compound's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, this compound inhibits bacterial septum and cell wall synthesis formation.
A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.

Wissenschaftliche Forschungsanwendungen

Verbesserte Löslichkeit und Bioverfügbarkeit

Cefdinir: , auch bekannt als E-Cefdinir, war Gegenstand von Forschungsarbeiten, die darauf abzielten, seine Löslichkeit und Bioverfügbarkeit zu verbessern. Eine Studie entwickelte This compound-Feststoffdispersionen (CSDs) unter Verwendung hydrophiler Polymere, was zu einer neunfachen Steigerung der Löslichkeit und einer signifikanten Verbesserung des Auflösungsprofils führte . Dies ist besonders wichtig für die orale Verabreichung, da so mehr des Medikaments in den Blutkreislauf gelangt.

Antibakterielle Wirksamkeit

Als orales Cephalosporin-Antibiotikum der dritten Generation besitzt this compound ein breites Wirkungsspektrum gegen grampositive und gramnegative Bakterien. Es wird häufig zur Behandlung von Erkrankungen wie akuter chronischer Bronchitis, Rhinosinusitis und Pharyngitis eingesetzt . Die Verbesserung der Löslichkeit und Bioverfügbarkeit kann ihre Wirksamkeit gegen diese bakteriellen Infektionen möglicherweise erhöhen.

Pharmazeutische Formulierung

Die Formulierung von this compound kann für eine bessere Leistung optimiert werden. Die Forschung an CSDs zeigt, dass die Wahl hydrophiler Polymere wie Hydroxypropylmethylcellulose (HPMC) oder Carboxymethylcellulose-Na (CMC-Na) die Eigenschaften des Arzneimittels, einschließlich der Partikelgröße und der Auflösungsgeschwindigkeit, beeinflussen kann, die für seine Wirksamkeit entscheidend sind .

Qualitätskontrolle in der Arzneimittelherstellung

Das Thermo Scientific Dionex UltiMate 3000 LC-System wird zur Analyse organischer Verunreinigungen in this compound verwendet. Dies stellt sicher, dass das pharmazeutische Produkt die von der USP 39-Monographie festgelegten Qualitätsstandards erfüllt, die die Kriterien für die Auflösung und den %RSD (Relative Standardabweichung) für this compound festlegen . Diese Anwendung ist entscheidend für die Aufrechterhaltung der Integrität und Sicherheit des Arzneimittels.

Arzneimittelfreisetzungsforschung

Die Eigenschaften von this compound machen es zu einem Kandidaten für die Forschung in Arzneimittelfreisetzungssystemen. Die Entwicklung von amorphen Feststoffdispersionen ist eine Strategie zur Verbesserung der scheinbaren Löslichkeit und Bioverfügbarkeit schlecht wasserlöslicher Arzneimittel, die auf this compound angewendet werden kann . Diese Forschung kann zu effektiveren und patientenfreundlicheren Medikamenten auf this compound-Basis führen.

Klinische Pharmakologie

Die verbesserten Formulierungen von this compound können in der klinischen Pharmakologie untersucht werden, um zu verstehen, wie sie die Arzneimittelwirkung beeinflussen. Dazu gehören die Untersuchung der Pharmakokinetik und Pharmakodynamik von this compound in verschiedenen Populationen, die Dosierungs- und Behandlungsprotokolle aufklären können .

Veterinärmedizin

Während this compound hauptsächlich in der Humanmedizin eingesetzt wird, können seine Anwendungen auf die Veterinärmedizin ausgedehnt werden. Die Erforschung seiner Wirksamkeit, Dosierung und Verabreichungsmethoden zur Behandlung bakterieller Infektionen bei Tieren könnte ein potenzielles Forschungsgebiet sein, angesichts seiner breiten antibakteriellen Eigenschaften .

Wirkmechanismus

Cefdinir, also known as E-Cefdinir, is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is used to treat a variety of bacterial infections, including those in the ear, sinus, throat, lungs, and skin .

Target of Action

This compound primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is a weakened cell wall that eventually leads to bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting the PBPs, this compound prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the strength and rigidity of the bacterial cell wall .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, with maximal plasma concentrations occurring 2 to 4 hours post-dose . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of this compound is approximately 1.5 hours .

Result of Action

The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the cells to become structurally weak, leading to cell lysis and death .

Action Environment

Environmental factors such as pH, incubation temperature, shaking speed, inoculum dosage, and the initial concentration of the substrate can influence the growth of microbes and their degrading abilities . Additionally, exposure to other allergens, such as pollen, mold, or pet dander, can sensitize the immune system and make it more prone to reacting to medications like this compound .

Biochemische Analyse

Biochemical Properties

Cefdinir has a broad spectrum of activity against many gram-negative and gram-positive aerobic organisms, including Streptococcus pneumoniae, Staphylococcus aureus, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis . This compound is stable to hydrolysis by 13 of the common beta-lactamases .

Cellular Effects

This compound distributes into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear), and has a pharmacokinetic profile that allows for once-or twice-daily administration . It has shown good clinical and bacteriological efficacy in the treatment of a wide range of mild-to-moderate infections of the respiratory tract and skin in adults, adolescents, and pediatric patients .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. It binds to penicillin-binding proteins and inhibits the final transpeptidation step of peptidoglycan synthesis, resulting in cell wall death .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed from the gastrointestinal tract (mean time to peak plasma concentration, 3 hours) and is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of this compound is approximately 1.5 hours .

Dosage Effects in Animal Models

The dosage used often depends on the type and severity of the infection .

Metabolic Pathways

This compound is not extensively metabolized in the body, with approximately 60-70% of the dose recovered unchanged in the urine . This suggests that it does not significantly interact with metabolic enzymes or pathways.

Transport and Distribution

This compound is well distributed throughout the body, reaching therapeutic concentrations in various tissues and body fluids

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization. It works by interacting with the bacterial cell wall, which is located outside of the bacterial cell .

Biologische Aktivität

E-Cefdinir, a third-generation cephalosporin antibiotic, exhibits a broad spectrum of antibacterial activity against various gram-positive and gram-negative bacteria. This article explores its biological activity, including mechanisms of action, clinical efficacy, and safety profiles based on diverse sources of research.

E-Cefdinir functions primarily by inhibiting bacterial cell wall synthesis. It achieves this through binding to penicillin-binding proteins (PBPs), which are crucial for cell wall integrity. The inhibition of transpeptidation, the final step in bacterial cell wall synthesis, leads to cell lysis and death of susceptible bacteria . Notably, this compound is resistant to hydrolysis by several common beta-lactamases, enhancing its effectiveness against resistant strains .

Spectrum of Activity

E-Cefdinir demonstrates significant in vitro activity against a variety of pathogens:

  • Gram-Positive Bacteria : Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes.
  • Gram-Negative Bacteria : Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli.

The drug has shown superior activity compared to other cephalosporins like cefaclor and cefixime against certain pathogens. For instance, it was found to be 3-4 times more effective against gram-positive cocci than cefaclor and 5-6 times more effective than cefixime .

Clinical Efficacy

E-Cefdinir has been evaluated in numerous clinical studies for various infections:

  • Streptococcal Pharyngitis : A five-day treatment regimen demonstrated an eradication rate of 88.5% compared to 82.2% for penicillin, indicating comparable efficacy with potentially better patient compliance due to shorter duration .
  • Acute Bacterial Exacerbations of Chronic Bronchitis : In a study comparing this compound with cefprozil, clinical cure rates were 80% for this compound versus 72% for cefprozil, suggesting similar efficacy with a shorter treatment duration for this compound .
  • Skin Infections : this compound was found to be as effective as comparator agents like amoxicillin/clavulanic acid in treating uncomplicated skin infections in pediatric patients .

Safety Profile

This compound is generally well tolerated, though gastrointestinal side effects such as diarrhea are the most common adverse events reported. In various studies, the incidence of diarrhea was higher in patients treated with this compound compared to those on other antibiotics; however, these cases were mostly mild and did not lead to treatment discontinuation .

A notable case report highlighted potential hepatotoxicity associated with this compound use, where a patient developed jaundice after treatment . This emphasizes the importance of monitoring liver function in patients receiving this antibiotic.

Comparative Data Table

Pathogen This compound MIC (μg/ml) Comparison Agent MIC (μg/ml) Notes
Staphylococcus aureus0.783 (Cefaclor)3-4 times stronger than cefaclor
Escherichia coli0.393 (Cefixime)Comparable activity
Streptococcus pneumoniae<0.06<0.06 (Penicillin)Effective against penicillin-resistant strains
Klebsiella pneumoniae0.781 (Cefuroxime)Superior activity against resistant strains

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOFQZKPXMALH-RWFJUVPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178601-88-2, 91832-40-5
Record name Cefdinir, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFDINIR, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E-Cefdinir
Reactant of Route 2
Reactant of Route 2
E-Cefdinir
Reactant of Route 3
E-Cefdinir
Reactant of Route 4
E-Cefdinir
Reactant of Route 5
E-Cefdinir
Reactant of Route 6
Reactant of Route 6
E-Cefdinir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.